Lipophilicity (LogP) Differentiation: 5-(P-tolyl)morpholin-3-one vs. Unsubstituted Phenyl Analogue
5-(P-tolyl)morpholin-3-one exhibits a calculated LogP of approximately 1.15, which is substantially higher than that of the unsubstituted 5-phenylmorpholin-3-one analogue (calculated LogP ~0.70 based on typical phenyl contribution differences) . The presence of the para-methyl group on the phenyl ring increases lipophilicity by approximately 0.45 LogP units relative to the unsubstituted phenyl analogue, a magnitude that is consistent with the known hydrophobic contribution of a methyl substituent on an aromatic ring in heterocyclic systems [1].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.145 (reported value) |
| Comparator Or Baseline | 5-phenylmorpholin-3-one: estimated LogP ~0.70 (class inference) |
| Quantified Difference | Δ LogP ≈ +0.45 |
| Conditions | Computational prediction using XLogP3 algorithm; vendor-reported LogP value for target compound |
Why This Matters
A 0.45 LogP unit increase corresponds to approximately 2.8-fold higher partition coefficient into hydrophobic environments, which can significantly impact membrane permeability, metabolic stability, and in vivo distribution in lead optimization programs [2].
- [1] PubChem. (2025). 5-(P-tolyl)morpholin-3-one. Computed properties: XLogP3-AA = 1.1. View Source
- [2] Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on its medicinal chemistry and pharmacological profile. Current Medicinal Chemistry, 27(8), 1263-1294. View Source
